molecular formula C10H12F3N B13600210 2-Isopropyl-4-(trifluoromethyl)aniline

2-Isopropyl-4-(trifluoromethyl)aniline

Cat. No.: B13600210
M. Wt: 203.20 g/mol
InChI Key: AICMMPXCZQMMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-4-(trifluoromethyl)aniline is a valuable chemical intermediate in organic synthesis and drug discovery. Its structure incorporates a trifluoromethyl (CF3) group, a key pharmacophore in modern medicinal chemistry. The inclusion of a -CF3 group into organic compounds is a established strategy to significantly influence a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets . A notable application of this compound is as a key building block in the synthesis of complex molecules for pharmaceutical research. For instance, anilines with isopropyl and trifluoromethyl substituents serve as crucial precursors in the synthesis of investigational drugs, such as CORT 108297, which is being studied for its potential in treating neurological disorders . Furthermore, anilines containing the trifluoromethyl group have demonstrated significant antimicrobial and antibiofilm properties in recent research. Specific trifluoro-anilines have shown efficacy against Vibrio species, inhibiting both planktonic cell growth and biofilm formation, which highlights their potential in developing new antimicrobial agents . The compound is offered for Research Use Only and is intended for laboratory applications by qualified researchers. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

2-propan-2-yl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C10H12F3N/c1-6(2)8-5-7(10(11,12)13)3-4-9(8)14/h3-6H,14H2,1-2H3

InChI Key

AICMMPXCZQMMCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(F)(F)F)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Isopropyl 4 Trifluoromethyl Aniline and Its Analogues

Direct Functionalization Approaches to Aniline (B41778) Core Structure

Direct C-H functionalization of the aniline core offers an atom-economical and efficient route to substituted anilines by avoiding the need for pre-functionalized starting materials.

Regioselective Ortho-Substitution Strategies

Achieving regioselective ortho-substitution on an aniline ring is a key challenge due to the activating and ortho-, para-directing nature of the amino group. Various strategies have been developed to control the position of substitution.

Transition-metal-free reactions have shown promise in achieving ortho-selectivity. For instance, the reaction of N,N-dialkylanilines with 1-sulfonyl-2-vinylaziridines in hexafluoroisopropanol has been demonstrated to yield ortho-allylated anilines with high selectivity. rsc.org While not a direct isopropylation, this highlights a strategy for ortho-C-C bond formation.

Another approach involves the use of directing groups. Although the aim is often to avoid protecting groups, temporary directing groups can be employed to achieve high ortho-selectivity in C-H functionalization reactions. nih.gov Furthermore, transition-metal-free direct ortho-arylation of anilines can be achieved via benzyne (B1209423) intermediates, providing a direct route to 2-arylanilines without the need for protecting or directing groups on the nitrogen atom. nih.govnih.gov

While direct ortho-isopropylation of anilines is not widely reported, the principles of regioselective C-H activation can be applied. Friedel-Crafts alkylation, a classic method, can be controlled to favor specific isomers. For example, the alkylation of anilines with an alkylating agent in the presence of an aluminum halide can be directed to the para-position. google.com However, under severe conditions, alkylation can occur selectively at the ortho-position(s). google.com This suggests that with careful control of reaction conditions, ortho-isopropylation could be a viable, albeit challenging, strategy.

Introduction of Isopropyl and Trifluoromethyl Moieties

The introduction of isopropyl and trifluoromethyl groups onto the aniline ring can be accomplished through various methods, either sequentially or in a more convergent synthesis.

Isopropyl Group Introduction: The isopropyl group can be introduced via Friedel-Crafts alkylation using an isopropyl halide or n-propyl halide as the alkylating agent. google.com Under the reaction conditions, a transient intermediate is formed that leads predominantly to isopropylation of the aniline nucleus. google.com The regioselectivity of this reaction is highly dependent on the reaction conditions and the aniline substrate. google.com

Trifluoromethyl Group Introduction: The trifluoromethyl group is a key moiety in many bioactive molecules. Its introduction onto an aromatic ring can be challenging. One method involves the reaction of an aniline with a trifluoromethyl source. For instance, N,N-dimethyl-N-(trifluoromethyl)aniline can be synthesized from N,N-dimethylaniline. A variety of substituted anilines can undergo this transformation. rsc.org Another approach involves the use of perfluoroalkyl sources like 2-bromoheptafluoropropane (B1586825) in the presence of a suitable initiator to introduce a heptafluoroisopropyl (B10858302) group onto the aniline ring. google.comchemicalbook.com While not a trifluoromethyl group, this demonstrates a method for introducing a fluorinated alkyl chain. A two-step synthesis of 2,4,6-tris(trifluoromethyl)aniline (B44841) involves the deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by a copper-catalyzed amination. researchgate.net

Palladium-Catalyzed Coupling Reactions in Aniline Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of C-N bonds and the synthesis of substituted anilines.

Amination Protocols for Halo-Arene Precursors

The Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide or pseudohalide. This is a powerful method for constructing the aniline core of 2-isopropyl-4-(trifluoromethyl)aniline from a suitably substituted halo-arene precursor, such as 1-halo-2-isopropyl-4-(trifluoromethyl)benzene. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This methodology is applicable to a wide range of aryl halides (Cl, Br, I) and amines. nih.gov

Recent advancements have focused on making these protocols more sustainable. For example, palladium-catalyzed aminations can now be performed at very low catalyst loadings (ppm levels) in aqueous nanoreactors under mild conditions. escholarship.orgnih.govrsc.orgresearchgate.net

Precursor ExampleAmine SourceCatalyst SystemConditionsProduct
1-Bromo-2-isopropyl-4-(trifluoromethyl)benzeneAmmonia (B1221849)Pd catalyst, t-BuXPhos ligandAqueous, mild temperatureThis compound
1-Chloro-2-isopropyl-4-(trifluoromethyl)benzeneAmmonia[t-BuXPhos(Pd-π-cinnamyl)]OTfWater, rt - 45 °CThis compound

Ligand Design and Optimization in Cross-Coupling

The success of the Buchwald-Hartwig amination is highly dependent on the nature of the phosphine ligand. The ligand stabilizes the palladium catalyst, facilitates the catalytic cycle, and influences the reaction's scope and efficiency.

A variety of phosphine ligands have been developed, each with specific advantages for certain substrate combinations. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have proven to be particularly effective. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can enable the coupling of challenging substrates, including aryl chlorides.

A well-defined 1:1 Pd:ligand complex, [t-BuXPhos(Pd-π-cinnamyl)]OTf, has been identified as a highly robust pre-catalyst for amination reactions, allowing for very low palladium loadings. nih.govrsc.orgresearchgate.net The development of such pre-catalysts simplifies the reaction setup and improves reproducibility.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve sustainability.

The synthesis of substituted anilines can be made greener by replacing hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and the use of micellar catalysis allows for palladium-catalyzed aminations to be performed in aqueous media. nih.gov This approach not only reduces the reliance on volatile organic compounds but can also lead to improved reaction rates and selectivities. Solvent selection guides are available to assist chemists in choosing greener solvent options. whiterose.ac.ukjk-sci.comresearchgate.netresearchgate.net

Microwave-assisted synthesis is another green chemistry tool that can significantly reduce reaction times and energy consumption. A novel microwave-assisted method for producing anilines from activated aryl halides has been reported, which eliminates the need for organic solvents and metal catalysts. tandfonline.com

Furthermore, the development of highly active palladium catalysts that can operate at ppm levels minimizes the use of a precious and environmentally impactful metal. escholarship.orgnih.govrsc.orgresearchgate.net These sustainable approaches are crucial for the large-scale production of compounds like this compound. The development of synthetic methods from readily available starting materials, such as the synthesis of substituted anilines from cyclohexanones using a Pd/C-ethylene system, also contributes to a more sustainable chemical industry. bohrium.com

Solvent-Free and Aqueous Medium Reaction Systems

The push towards greener chemical processes has led to increasing interest in minimizing or eliminating the use of volatile organic solvents. rsc.org One of the most promising approaches is the use of water as a reaction medium, owing to its low cost, non-flammability, and environmental benignity.

Research has demonstrated that high yields and purity can be achieved for aniline derivatives in aqueous systems. A notable example is the preparation of 2-nitro-4-trifluoromethylaniline, a close analogue and potential precursor. In this process, 4-chloro-3-nitro-benzotrifluoride is treated with excess aqueous ammonia. google.com The reaction proceeds efficiently at temperatures between 80°C and 150°C, optionally in the presence of a copper catalyst. google.com This method has been shown to produce the desired product in excellent yields and high purity. google.com For instance, reacting 4-chloro-3-nitro-benzotrifluoride with aqueous ammonia in a stainless steel autoclave at elevated temperatures can result in yields of up to 99% with a purity greater than 98% as determined by HPLC. google.com Another approach involves using a biphasic system of water and an organic solvent like methyl tertiary butyl ether for the synthesis of similar structures, such as 2-methyl-4-heptafluoroisopropylaniline. chemicalbook.com

Table 1: Synthesis of 2-Nitro-4-trifluoromethylaniline in Aqueous Ammonia

Reactant Reagent Temperature Yield Purity (HPLC) Source
4-Chloro-3-nitro-benzotrifluoride Excess Aqueous Ammonia 100-120°C 98% >98% google.com

Utilization of Deep Eutectic Solvents in Amination Reactions

Deep Eutectic Solvents (DESs) have emerged as a new class of green solvents and are considered viable alternatives to traditional ionic liquids and volatile organic compounds. nih.govnih.govnih.gov DESs are typically formed by mixing a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, with a hydrogen bond donor (HBD), such as urea, ethylene (B1197577) glycol, or carboxylic acids. nih.govnih.gov The resulting mixture has a significantly lower melting point than its individual components. nih.gov

The unique properties of DESs, including low vapor pressure, tunability, and potential for recyclability, make them attractive media for organic synthesis. nih.govresearchgate.net They can act as both the solvent and catalyst in various chemical transformations. While specific literature on the use of DESs for the synthesis of this compound is not prominent, their application in related reactions, such as the synthesis of imines and β-amino carbonyls, has been successfully demonstrated. researchgate.netdntb.gov.ua The ability to tailor the physicochemical properties of DESs by selecting different HBA and HBD components allows for the optimization of reaction conditions for specific amination processes. nih.gov

Table 2: Common Components for Deep Eutectic Solvents (DESs)

Type Component Name Abbreviation Source
Hydrogen Bond Acceptor (HBA) Choline Chloride ChCl nih.gov
Hydrogen Bond Acceptor (HBA) Betaine Chloride BetCl nih.gov
Hydrogen Bond Acceptor (HBA) L-Menthol - nih.gov
Hydrogen Bond Donor (HBD) Urea U researchgate.net
Hydrogen Bond Donor (HBD) Ethylene Glycol EG researchgate.net
Hydrogen Bond Donor (HBD) Formic Acid FA nih.gov

Industrial-Scale Synthesis Route Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process robustness, efficiency, and sustainability. Key objectives include maximizing yield and purity while minimizing cost and environmental impact. researchgate.net

Process Optimization for High Yield and Purity

Achieving high yield and purity on an industrial scale necessitates a systematic optimization of reaction parameters. This involves screening various catalysts, ligands, solvents, bases, and reaction temperatures. acs.org For instance, in palladium-catalyzed cross-coupling reactions, which are common in the synthesis of complex substituted aromatics, the choice of ligand can dramatically influence the reaction outcome. acs.org Studies on related dearomatization reactions show that by systematically varying these parameters, yields can be improved from trace amounts to over 95%. acs.org

The optimization process for a hypothetical industrial synthesis of a this compound analogue could involve:

Catalyst and Ligand Screening: Identifying the most active and selective catalyst system.

Solvent and Base Selection: Choosing conditions that maximize product formation and minimize side reactions.

Temperature and Concentration Tuning: Fine-tuning the reaction conditions to ensure optimal conversion and selectivity. acs.org

This methodical approach is crucial for developing a robust process that consistently delivers a high-purity product, as demonstrated in the development of manufacturing processes for various pharmaceutical intermediates. researchgate.netresearchgate.net

Table 3: Example of Process Optimization in a Palladium-Catalyzed Reaction

Ligand Solvent Temperature (°C) Yield (%) Source
L1 (Triphenylphosphine) Toluene 70 5 acs.org
L5 (SPhos) Toluene 70 89 acs.org
L5 (SPhos) CyH 70 67 acs.org
L5 (SPhos) THF 50 77 acs.org

Ammonia Recovery and Waste Minimization in Preparation

Modern industrial synthesis places a high value on sustainability, which includes the recovery and recycling of reagents and the minimization of waste streams. In amination reactions that use large excesses of ammonia, an effective recovery and recycling system is essential for both economic and environmental reasons.

A patented process for a related trifluoromethylaniline derivative provides an excellent model for waste minimization. google.com In this process, the ammoniacal mother liquor obtained after product filtration is not discarded. Instead, a significant portion (e.g., two-thirds) is recycled back into the subsequent batch. google.com This recycling strategy offers two key advantages:

Ammonia Recovery: It reduces the amount of fresh ammonia required for each new reaction cycle. google.com

Waste Minimization: It prevents the concentration of the byproduct, ammonium (B1175870) chloride, from becoming too high in the mother liquor. If the salt concentration were to become excessive, it would precipitate and force the entire mother liquor to be discarded as waste. google.com

By recycling the mother liquor and replenishing only the consumed ammonia and starting material, the process becomes significantly more resource-efficient and environmentally friendly. google.com This principle of recycling unreacted materials is a cornerstone of green industrial chemistry. researchgate.net

Chemical Reactivity and Mechanistic Insights of 2 Isopropyl 4 Trifluoromethyl Aniline

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The reactivity of the aromatic ring in 2-isopropyl-4-(trifluoromethyl)aniline is intricately governed by the electronic and steric effects of its three substituents: the amino group (-NH2), the isopropyl group (-CH(CH3)2), and the trifluoromethyl group (-CF3). These groups collectively influence the electron density of the benzene (B151609) ring and direct the position of incoming electrophiles or nucleophiles.

The amino group is a powerful activating group and is ortho-, para-directing due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. wikipedia.org This donation significantly increases the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, the trifluoromethyl group is a strong deactivating group due to the powerful electron-withdrawing inductive effect of the three fluorine atoms. lkouniv.ac.in This effect substantially decreases the electron density of the ring, making it less reactive towards electrophiles. The trifluoromethyl group is a meta-director. lkouniv.ac.in

The isopropyl group, an alkyl group, is a weak activating group. libretexts.org It donates electron density through an inductive effect and hyperconjugation, thereby stabilizing the carbocation intermediate formed during electrophilic substitution. libretexts.org Like the amino group, the isopropyl group is also an ortho-, para-director. libretexts.org

Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentElectronic EffectReactivity EffectDirecting Effect
Amino (-NH2)Strongly Electron-Donating (Resonance)Strongly ActivatingOrtho, Para
Isopropyl (-CH(CH3)2)Weakly Electron-Donating (Inductive/Hyperconjugation)Weakly ActivatingOrtho, Para
Trifluoromethyl (-CF3)Strongly Electron-Withdrawing (Inductive)Strongly DeactivatingMeta

The regioselectivity of further electrophilic aromatic substitution on this compound is determined by the directing effects of the existing substituents. The powerful ortho-, para-directing influence of the amino group is the dominant factor. The ortho-, para-directing effect of the isopropyl group reinforces this. The meta-directing effect of the trifluoromethyl group opposes these, but the activating groups typically control the position of substitution.

Considering the positions on the ring:

Position 1: Amino group

Position 2: Isopropyl group

Position 3: Available for substitution

Position 4: Trifluoromethyl group

Position 5: Available for substitution

Position 6: Available for substitution

The amino group strongly directs incoming electrophiles to its ortho (position 6) and para positions. Since the para position is blocked by the trifluoromethyl group, substitution is primarily directed to the ortho position. The isopropyl group directs to its ortho (position 3) and para (position 5) positions. Therefore, electrophilic attack is most likely to occur at positions 3, 5, and 6, with the specific outcome often depending on the steric hindrance posed by the bulky isopropyl group and the reaction conditions. Steric hindrance from the isopropyl group at position 2 may disfavor substitution at position 3. The amino group's direction to position 6 is also subject to steric hindrance from the adjacent isopropyl group. Thus, position 5 is often the most favored site for electrophilic attack.

Transformations Involving the Amino Group

The primary amino group of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The amino group readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amino group or to introduce new functional moieties. For instance, the acetylation of an aniline (B41778) derivative with acetic anhydride (B1165640) yields the corresponding acetanilide. ijcrcps.com This transformation can moderate the activating effect of the amino group, which can be useful in controlling subsequent electrophilic aromatic substitution reactions. ijcrcps.com

This compound, as a primary amine, can react with aldehydes or ketones in a condensation reaction to form Schiff bases, also known as imines or azomethines. ijacskros.comnih.govjetir.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. ijacskros.com The formation of the C=N double bond is characteristic of Schiff bases. internationaljournalcorner.com These compounds are versatile intermediates in organic synthesis and have been investigated for various applications. edu.krd The general reaction involves refluxing the aniline derivative with an equimolar amount of the carbonyl compound, often in an alcohol solvent and sometimes with a catalytic amount of acid. ijacskros.com

Beyond acylation and Schiff base formation, the nitrogen atom of the amino group can be functionalized through various other strategies. These include alkylation to form secondary or tertiary amines and reactions to introduce other functional groups. For example, related aniline compounds have been shown to undergo N-isopropylation. While not a direct reaction on the primary amine of the target compound, the existence of molecules like N-isopropyl-4-nitro-2-(trifluoromethyl)aniline and N-isopropyl-4-nitro-3-(trifluoromethyl)aniline suggests that N-alkylation is a feasible transformation for this class of compounds. chemicalregister.com

Carbon-Hydrogen (C-H) Bond Activation Studies

The direct functionalization of carbon-hydrogen bonds represents a frontier in organic synthesis, offering a more atom-economical and efficient approach to molecular diversification. For this compound, the presence of both alkyl and aryl C-H bonds, influenced by the electronic nature of the amino and trifluoromethyl groups, presents unique challenges and opportunities.

Directed C-H Functionalization Approaches

While specific studies on directed C-H functionalization of this compound are not extensively documented, the principles of directed metalation can be applied. The amino group itself, or a derivative, can act as a directing group to achieve ortho-selective functionalization. Furthermore, the installation of a separate directing group can enable functionalization at other positions.

One promising strategy involves the use of a nitrile-based template to achieve meta-selective C-H bond functionalization. This approach has been successfully applied to a range of substituted arenes. For a molecule like this compound, a silicon-based directing group containing a nitrile could be temporarily installed on the aniline nitrogen. This would orient a palladium catalyst to activate a meta-C-H bond, allowing for reactions such as olefination, acetoxylation, or iodination. nih.gov The directing group can be subsequently removed under standard conditions, providing a powerful tool for derivatization.

Table 1: Potential Directed C-H Functionalization Strategies for Aryl Scaffolds

Directing Group Target Position Catalyst System (Example) Functionalization
Amino-derived (e.g., picolinamide) Ortho Pd(OAc)₂ Arylation, Alkylation

Oxidative C-H Bond Cleavage in Transformations

The oxidative cleavage of C-H bonds, particularly the robust C(sp³)–H bonds of the isopropyl group, represents a significant synthetic challenge. Research in this area for this compound is still emerging. However, studies on related systems offer insights into potential pathways. For instance, ruthenium complexes have been shown to mediate the oxidative cleavage of C(sp³)–C(sp³) bonds in an isopropyl group attached to a ligand, resulting in an acetyl group. While this is not a direct C-H cleavage of an aniline substrate, it demonstrates the feasibility of activating isopropyl groups under specific catalytic conditions. Future research may explore transition-metal catalyzed oxidation reactions to transform the isopropyl moiety of this compound into other functional groups.

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. While specific mechanistic studies on this compound are limited, analogies can be drawn from research on substituted anilines and fluoroalkylated compounds.

Identification of Key Intermediates (e.g., radical species, iminium ions)

In many transformations involving anilines, the initial step involves the formation of a complex between the aniline and a reagent or catalyst. For instance, in reactions with chloramine (B81541) T, kinetic studies on substituted anilines have indicated the formation of an intermediate complex in a rapid equilibrium step, which then slowly decomposes to the products. This suggests that reactions of this compound may proceed through similar complexation steps.

In the context of palladium-catalyzed cross-coupling reactions, mechanistic studies on related systems have often ruled out the involvement of radical species. Instead, pathways involving transmetalation and reductive elimination are more commonly proposed. For reactions at the nitrogen atom, such as N-arylation or the formation of sulfonimidamides, a SN2-like transition state is often invoked. Computational and experimental studies on the reaction of anilines with sulfonimidoyl fluorides, activated by Ca(NTf₂)₂, point to a six-membered chelate transition state that facilitates the nucleophilic attack of the aniline nitrogen.

Role of Catalysts and Additives in Reaction Pathways

The choice of catalyst and additives is paramount in controlling the reactivity and selectivity of transformations involving this compound. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the aniline ring and the nucleophilicity of the amino group.

In palladium-catalyzed reactions, such as C-N cross-coupling, the selection of the phosphine (B1218219) ligand is critical. For fluoroalkylanilines, which share electronic similarities with the target compound, catalyst systems derived from ligands like AdBippyPhos have proven effective, even at low catalyst loadings. These reactions often require a weaker base, such as potassium phenoxide (KOPh), to avoid decomposition of the product. The resting state of the catalyst in such systems has been identified as a phenoxide complex, with the turnover-limiting step being the reductive elimination to form the C-N bond.

In other palladium-catalyzed transformations, such as dearomative cyclizations where substrates containing trifluoromethyl and isopropyl groups have been shown to be well-tolerated, ligands like SPhos and RuPhos have been identified as optimal. acs.org Additives can also play a crucial role. For example, in certain palladium-catalyzed vinyltrifluoromethylations, copper(I) oxide (CuO) has been identified as an effective additive to improve reaction yields.

Table 2: Exemplary Catalysts and Additives in Reactions of Functionalized Anilines

Reaction Type Catalyst Ligand Additive/Base Role
C-N Cross-Coupling [Pd(allyl)Cl]₂ AdBippyPhos KOPh Facilitates C-N bond formation with electron-deficient anilines
Dearomative Cyclization Pd(dba)₂ SPhos / RuPhos NaOtBu Enables construction of fused polycyclic skeletons
Vinyltrifluoromethylation Pd Catalyst --- CuO / K₂CO₃ Promotes decarboxylative cross-coupling

Role of 2 Isopropyl 4 Trifluoromethyl Aniline in Complex Organic Synthesis

Precursor in the Synthesis of Heterocyclic Systems

2-Isopropyl-4-(trifluoromethyl)aniline serves as a key starting material for the construction of various nitrogen-containing heterocyclic compounds. Its distinct substitution pattern, featuring a sterically demanding isopropyl group and a strongly electron-withdrawing trifluoromethyl group, allows for the synthesis of derivatives with specific electronic and conformational properties.

The synthesis of quinolone frameworks frequently employs aniline (B41778) derivatives as foundational precursors through well-established cyclization reactions. nih.gov this compound is a suitable substrate for these methods, leading to quinolones bearing its characteristic substitution pattern. Two primary methods for this transformation are the Conrad-Limpach synthesis and the Gould-Jacobs reaction.

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. nih.govnih.gov The reaction pathway is temperature-dependent. At lower temperatures, the reaction favors attack at the ester group, but at higher temperatures (around 250 °C), thermal cyclization of the intermediate enamine occurs to yield the 4-hydroxyquinoline (B1666331) derivative. nih.gov

The Gould-Jacobs reaction provides another route, starting with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.org This initial step is followed by a thermally induced cyclization, which forms the 4-hydroxyquinoline-3-carboxylic acid ester. Subsequent saponification and decarboxylation yield the corresponding 4-hydroxyquinoline. wikipedia.org

Reaction Name Reactants with Aniline Key Conditions Initial Product
Conrad-Limpachβ-ketoesterHigh temperature (~250 °C)4-Hydroxyquinoline
Gould-JacobsAlkoxymethylenemalonic esterThermal cyclization, then saponification/decarboxylation4-Hydroxyquinoline

This table summarizes the general reaction conditions for synthesizing quinolones from anilines.

Utilizing this compound in these reactions would predictably yield a quinolone core substituted with an isopropyl group at the 8-position and a trifluoromethyl group at the 6-position, influencing the molecule's lipophilicity and electronic profile.

Substituted 1,3,5-triazines are synthesized through the sequential nucleophilic substitution of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions by adjusting the temperature.

The synthesis begins with the reaction of cyanuric chloride with a nucleophile, such as this compound, at a low temperature (0-5 °C) to afford a monosubstituted dichlorotriazine. mdpi.com A second nucleophile can be introduced by raising the temperature to room temperature, resulting in a disubstituted monochlorotriazine. The final chlorine atom can be replaced by heating the reaction, often with a third, different nucleophile. nih.gov This stepwise approach enables the creation of symmetrically or asymmetrically substituted triazine derivatives. The use of this compound as one of the nucleophiles introduces its specific steric and electronic features onto the triazine core. mdpi.com

The synthesis of pyridazine (B1198779) frameworks typically involves the condensation of a 1,4-dicarbonyl compound with hydrazine. wikipedia.org However, routes originating from aniline derivatives are also possible, often proceeding through an intermediate azo compound. For instance, an aniline can be diazotized and coupled with an active methylene (B1212753) compound like cyanothioacetamide to form a phenylazo derivative. nih.gov This intermediate can then undergo cyclization reactions. When reacted with malononitrile, this phenylazo compound can lead to the formation of a highly substituted pyridazine derivative. nih.gov This synthetic strategy provides an indirect but viable pathway for incorporating the this compound structure into a pyridazine ring system.

Intermediate in the Synthesis of Aryl Isocyanates

This compound can be readily converted into its corresponding aryl isocyanate, 2-isopropyl-4-(trifluoromethyl)phenyl isocyanate. This transformation is a critical step in the synthesis of numerous compounds, including pesticides, polymers, and pharmaceutical intermediates. The most common method for this conversion involves the reaction of the aniline with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate). bohrium.com The reaction typically proceeds in an inert solvent. This process converts the primary amine group into the highly reactive isocyanate (-N=C=O) functional group, which can then undergo a variety of subsequent reactions, such as additions with alcohols and amines to form carbamates and ureas, respectively.

Utilization in Peptidomimetic Scaffolds

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties like stability and bioavailability. The unique structural characteristics of this compound make its corresponding moiety a valuable component in designing peptidomimetic scaffolds. The trifluoromethyl group is sterically similar in size to an isopropyl group, meaning the 2-isopropyl-4-(trifluoromethyl)phenyl group presents a highly bulky and lipophilic side chain. mdpi.com

In peptidomimetic design, such non-natural, sterically demanding side chains can be used to mimic bulky natural amino acid residues like leucine (B10760876) or phenylalanine. The incorporation of a (isopropyl)phenethyl-lysine residue, which shares structural similarities, has been shown to enhance binding affinity by filling aromatic cages in protein targets more effectively. nih.gov The combined steric bulk and the electronic nature of the trifluoromethyl group can lead to enhanced hydrophobic and van der Waals interactions with protein receptors, potentially improving binding potency and selectivity. nih.govmdpi.com

Application as a Component in Ligand Design for Catalysis

The electronic and steric properties of this compound make it an attractive precursor for the synthesis of specialized ligands used in transition-metal catalysis. The electron-withdrawing nature of the trifluoromethyl group and the steric hindrance of the isopropyl group can be used to fine-tune the properties of a catalyst.

For example, anilines are common starting materials for creating N-heterocyclic carbene (NHC) ligands. The synthesis often involves the reaction of a substituted aniline with a glyoxal (B1671930) derivative to form a diimine, followed by reduction and cyclization to create an imidazolium (B1220033) salt, the direct precursor to the NHC ligand. nih.gov The substituents on the aniline are transferred to the N-aryl groups of the NHC, where they directly influence the steric environment and the electron-donating ability of the resulting ligand. An NHC derived from this compound would possess both steric bulk near the metal center and modified electronic properties, which are critical for catalytic activity and stability.

Chiral Auxiliary Roles

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After serving its purpose, the auxiliary is removed, having guided the formation of a specific stereoisomer of the product. An ideal chiral auxiliary is readily available, easily attached and removed, and provides a high degree of stereocontrol.

Despite the presence of features that could foreseeably impart steric hindrance and electronic bias—qualities often sought in chiral auxiliaries—there is a notable absence of published research demonstrating the application of this compound for this purpose. Searches of chemical literature and databases did not reveal instances of its use to direct asymmetric synthesis.

Ligand Precursor for Transition Metal Catalysis

In transition metal catalysis, ligands play a crucial role in modulating the catalytic activity and selectivity of the metal center. Chiral ligands are of particular importance in asymmetric catalysis, where they are instrumental in achieving high enantioselectivity. Anilines are versatile precursors for a variety of ligand types, including phosphine (B1218219), N-heterocyclic carbene (NHC), and Schiff base ligands.

The specific compound this compound, however, does not appear in the reviewed literature as a starting material for the synthesis of ligands for transition metal-catalyzed reactions. While the synthesis of various chiral phosphine ligands and other ligand classes is a well-documented field, the utilization of this particular aniline derivative has not been reported in the context of creating ligands for asymmetric catalysis.

Advanced Spectroscopic and Structural Elucidation of 2 Isopropyl 4 Trifluoromethyl Aniline

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for 2-Isopropyl-4-(trifluoromethyl)aniline is not publicly available, analysis of related structures, such as that of 4-methoxy-3-(trifluoromethyl)aniline, provides a strong basis for understanding its solid-state characteristics. nih.gov The interplay of the bulky isopropyl group at the ortho position and the electron-withdrawing trifluoromethyl group at the para position is expected to dictate the molecular conformation and intermolecular interactions.

Molecular Conformation and Intermolecular Interactions

The steric hindrance introduced by the ortho-isopropyl group is anticipated to cause a significant torsion angle between the plane of the phenyl ring and the amino group. This twisting is a common feature in ortho-substituted anilines and is a direct consequence of minimizing steric strain. dtic.mil This conformation, in turn, influences the electronic communication between the amino group and the aromatic system.

Interactive Table: Expected Crystallographic Parameters and Interactions

Parameter/InteractionExpected Observation for this compoundRationale based on Analogous Structures
Molecular Conformation Non-planar geometry with significant torsion of the NH₂ group relative to the aromatic ring.Steric hindrance from the ortho-isopropyl group. dtic.mil
Primary Intermolecular Interaction N—H⋯F hydrogen bonding between the amine group of one molecule and the trifluoromethyl group of a neighboring molecule. nih.govElectronegativity of fluorine and acidity of amine protons.
Secondary Intermolecular Interactions C—H⋯F interactions, π-π stacking. rsc.orgnih.govmdpi.comContribution to overall crystal packing and stability.
Crystal System Likely to be centrosymmetric, such as monoclinic or orthorhombic.Common for substituted anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

NMR spectroscopy is a powerful tool for elucidating the precise chemical environment of each atom within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR studies are essential for a complete structural assignment.

Fluorine-19 NMR Applications

Fluorine-19 NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range. The trifluoromethyl group in this compound is expected to exhibit a single resonance in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is influenced by the electronic nature of the aniline (B41778) ring and its substituents. For N-methyl-4-(trifluoromethyl)aniline derivatives, the ¹⁹F chemical shift for the CF₃ group is typically observed around -60 ppm relative to CFCl₃. rsc.orgspectrabase.com The pH of the medium can also influence the ¹⁹F chemical shift of fluoroanilines, with shifts of 5-15 ppm observed between the protonated and unprotonated forms. chemicalbook.com

Proton and Carbon-13 NMR Studies in Complex Environments

The ¹H NMR spectrum of this compound would provide detailed information about the proton environments. The aromatic protons are expected to appear as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling. The isopropyl group would give rise to a septet for the methine proton and a doublet for the two equivalent methyl groups. The amine protons would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would be influenced by the positions of the isopropyl and trifluoromethyl substituents. For instance, in 2-butylthioaniline, the carbon ortho to the alkylthio group is shifted downfield compared to aniline. researchgate.net

Interactive Table: Predicted NMR Spectral Data for this compound

NucleusGroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹⁹F -CF₃~ -60SingletN/A
¹H Aromatic-H7.0 - 7.5Multiplet
-CH(CH₃)₂2.8 - 3.2Septet~ 7
-CH(CH₃)₂1.2 - 1.4Doublet~ 7
-NH₂3.5 - 4.5Broad SingletN/A
¹³C -CF₃~ 125Quartet~ 272
Aromatic-C115 - 150
-CH(CH₃)₂~ 28
-CH(CH₃)₂~ 23

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an effective method for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to show distinct absorption bands corresponding to the N-H, C-H, C-N, C-F, and aromatic C=C bonds.

The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. massbank.eu The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl group will be observed just below 3000 cm⁻¹. The strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are anticipated in the 1100-1300 cm⁻¹ region. researchgate.net The C-N stretching vibration for aromatic amines is typically found between 1250 and 1335 cm⁻¹. massbank.eu Aromatic C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ range. The IR spectrum of the closely related 2-isopropylaniline (B1208494) shows characteristic peaks that can be used for comparison. chemicalbook.com

Interactive Table: Predicted FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H StretchPrimary Amine3300 - 3500 (two bands)Medium
Aromatic C-H StretchPhenyl Ring3000 - 3100Medium to Weak
Aliphatic C-H StretchIsopropyl Group2850 - 2970Medium to Strong
Aromatic C=C StretchPhenyl Ring1450 - 1600Medium to Strong
N-H BendPrimary Amine1580 - 1650Medium
C-N StretchAromatic Amine1250 - 1335Strong
C-F StretchTrifluoromethyl1100 - 1300Strong

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a compound, which allows for the determination of its elemental composition. For this compound (C₁₀H₁₂F₃N), the calculated exact mass is 203.0922 g/mol .

In addition to the molecular ion peak, the mass spectrum will exhibit a characteristic fragmentation pattern. A common fragmentation pathway for anilines with alkyl substituents is the cleavage of the C-C bond alpha to the aromatic ring, leading to the loss of a methyl radical from the isopropyl group to form a stable benzylic cation. Another likely fragmentation is the loss of the entire isopropyl group. The trifluoromethyl group is generally stable, but fragmentation involving the loss of a fluorine atom or the entire CF₃ group can also occur. The fragmentation of 4-isopropylaniline (B126951) shows a prominent peak corresponding to the loss of a methyl group. nih.gov The presence of the trifluoromethyl group can influence the fragmentation pathways, and the analysis of these patterns provides valuable structural information. hw.ac.uknist.gov

Interactive Table: Predicted HRMS Fragmentation for this compound

m/z (Proposed)Proposed FragmentNeutral Loss
203.0922[C₁₀H₁₂F₃N]⁺ (Molecular Ion)-
188.0689[C₉H₉F₃N]⁺CH₃
160.0738[C₇H₇F₃N]⁺C₃H₅
146.0527[C₇H₅F₃]⁺NH₂CH(CH₃)₂
134.0915[C₁₀H₁₂N]⁺CF₃

Computational and Theoretical Investigations of this compound

Following a comprehensive search of available scientific literature and computational chemistry databases, it has been determined that specific, published computational and theoretical studies focusing solely on the compound this compound are not presently available.

To generate a scientifically accurate and detailed article as requested, including data tables on molecular geometry, electronic structure, and spectroscopic parameters, it is necessary to rely on dedicated research that has performed these calculations. Methodologies such as Density Functional Theory (DFT) are employed to produce specific data points like optimized bond lengths, bond angles, Frontier Molecular Orbital energies (HOMO-LUMO), Molecular Electrostatic Potential (MEP) maps, theoretical NMR chemical shifts, and vibrational frequencies. semanticscholar.orgresearchgate.netasianresassoc.org

While computational studies have been conducted on structurally related molecules—such as various substituted anilines, compounds with trifluoromethyl groups, or molecules with isopropyl substituents semanticscholar.orgresearchgate.netnrct.go.thtci-thaijo.org—this information cannot be extrapolated to this compound. The unique combination and specific positioning of the isopropyl and trifluoromethyl groups on the aniline ring will produce distinct electronic and steric effects, resulting in unique computational data.

Therefore, without access to published research focused specifically on this compound, it is not possible to provide the detailed, data-driven article as outlined in the user's request. The generation of such specific findings would require performing original computational chemistry research on the molecule.

Computational and Theoretical Investigations of 2 Isopropyl 4 Trifluoromethyl Aniline

Structure-Reactivity Relationship Studies through Computational Descriptors

Structure-reactivity relationship studies for 2-isopropyl-4-(trifluoromethyl)aniline would involve calculating various computational descriptors to predict its reactivity in different chemical transformations. These descriptors provide insights into the electronic and steric properties of the molecule.

Steric and Electronic Parameters Influencing Reactivity

The reactivity of this compound is influenced by a combination of steric and electronic factors originating from its substituents.

Isopropyl Group: The bulky isopropyl group at the ortho position introduces significant steric hindrance around the amino group. This steric bulk can impede the approach of reagents, thereby slowing down reactions that occur at the nitrogen atom or the adjacent carbon atom on the aromatic ring.

Trifluoromethyl Group: The trifluoromethyl group at the para position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density. Conversely, it can activate the ring towards nucleophilic aromatic substitution.

Amino Group: The amino group is an electron-donating group and an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, in the case of this compound, the para position is blocked, and the ortho positions are sterically hindered and electronically influenced by the isopropyl and trifluoromethyl groups, respectively.

Quantum Chemical Descriptors for Reaction Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its reactivity. For this compound, these descriptors could be used to predict its behavior in various reactions.

DescriptorPredicted Influence on Reactivity of this compound
HOMO (Highest Occupied Molecular Orbital) Energy A lower HOMO energy, influenced by the electron-withdrawing trifluoromethyl group, would suggest a lower propensity to act as a nucleophile or to undergo oxidation compared to unsubstituted aniline (B41778).
LUMO (Lowest Unoccupied Molecular Orbital) Energy A lower LUMO energy would indicate a greater susceptibility to act as an electrophile or to be reduced.
HOMO-LUMO Gap A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.
Mulliken or Natural Population Analysis (NPA) Charges These would quantify the electron distribution in the molecule. The nitrogen atom of the amino group would be expected to have a negative partial charge, making it a nucleophilic site. The carbon atoms attached to the fluorine atoms would have positive partial charges.
Fukui Functions These descriptors would predict the most likely sites for nucleophilic, electrophilic, and radical attack on the molecule.

Without specific computational studies on this compound, the exact values for these descriptors and their quantitative correlation with its reactivity remain undetermined.

Q & A

Q. What are the recommended synthetic routes for 2-Isopropyl-4-(trifluoromethyl)aniline, and how can structural purity be validated?

Methodological Answer: A common synthetic approach involves palladium-catalyzed cross-coupling reactions. For example, tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C under nitrogen facilitates coupling reactions, as demonstrated in the synthesis of related trifluoromethyl-substituted anilines . Post-synthesis purification via C18 reverse-phase chromatography (using acetonitrile-water with formic acid) ensures high purity. Structural validation should combine LCMS (e.g., m/z 265 [M+H]+) and NMR spectroscopy to confirm molecular weight and substituent positions .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer: The compound is light-sensitive and thermally unstable. Storage under inert atmosphere (argon/nitrogen) in a freezer (-20°C) is critical to prevent decomposition. Solubility in chloroform or DMSO allows for controlled handling in solution, but prolonged exposure to air or moisture should be avoided .

Q. What physicochemical properties (e.g., pKa, solubility) are critical for experimental design?

Methodological Answer: Key properties include:

  • pKa : Predicted to be ~2.52 ± 0.10, indicating moderate acidity of the aniline NH2 group under aqueous conditions .
  • Solubility : Slightly soluble in chloroform and DMSO, necessitating solvent optimization for reactions .
  • Thermal stability : Boiling point 200°C and flash point 83°C suggest cautious heating protocols to avoid decomposition .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and isopropyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The trifluoromethyl group is strongly electron-withdrawing, activating the aromatic ring toward electrophilic substitution at the para position. Conversely, the isopropyl group introduces steric hindrance, which can slow reaction kinetics. Computational modeling (e.g., DFT calculations) paired with experimental kinetics (monitored via HPLC or LCMS) can quantify these effects. For example, compare reaction rates with analogous non-fluorinated anilines to isolate electronic contributions .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data (e.g., NMR shifts)?

Methodological Answer: Discrepancies often arise from solvent effects or incomplete basis sets in simulations. To address this:

  • Record experimental NMR in multiple solvents (CDCl3, DMSO-d6) to assess solvent-induced shifts.
  • Refine computational models by incorporating implicit solvent models (e.g., PCM) and larger basis sets (e.g., 6-311+G(d,p)). Cross-validate with IR spectroscopy to confirm functional group vibrations .

Q. How can this compound be applied in the development of advanced materials (e.g., block copolymers)?

Methodological Answer: The trifluoromethyl group enhances hydrophobicity and thermal stability, making it suitable for fluorinated polymers. For example, copolymerize with poly(phenylene oxide) derivatives via Suzuki-Miyaura coupling. Characterize material properties using DSC (glass transition temperature) and SAXS (nanoscale morphology). The electron-deficient aromatic ring also enables applications in optoelectronic materials .

Q. What analytical methods are optimal for detecting trace impurities (<0.1%) in synthesized batches?

Methodological Answer: High-resolution LCMS (Q-TOF or Orbitrap) with a C18 column (0.03% formic acid modifier) achieves ppm-level sensitivity. For non-volatile impurities, use GC-MS with a DB-5MS column. Quantify impurities via external calibration curves and validate with spiked samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.